molecular formula C7H8Cl2S5 B138605 4,5-Bis[(2-chloroethyl)sulfanyl]-2H-1,3-dithiole-2-thione CAS No. 138682-23-2

4,5-Bis[(2-chloroethyl)sulfanyl]-2H-1,3-dithiole-2-thione

Cat. No.: B138605
CAS No.: 138682-23-2
M. Wt: 323.4 g/mol
InChI Key: HLRXHTBVKQNVPR-UHFFFAOYSA-N
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Description

Bis(2-chloroethyl)sulfide is an organosulfur compound with the formula (ClCH2CH2)2S . It is a prominent member of a family of cytotoxic and blister agents known as mustard agents . It is often referred to as mustard gas, although it is technically a liquid at room temperature .


Synthesis Analysis

Bis(2-chloroethyl)sulfide has been prepared in a variety of ways. In the Depretz method, sulfur dichloride is treated with ethylene . In the Levinstein process, disulfur dichloride is used instead . In the Meyer method, thiodiglycol is produced from chloroethanol and potassium sulfide, and the resulting diol is then treated with phosphorus trichloride .


Molecular Structure Analysis

The molecular formula of Bis(2-chloroethyl)sulfide is C4H8Cl2S . The structure contains two carbon chains attached to a sulfur atom, with each carbon chain having a chlorine atom attached .


Chemical Reactions Analysis

Bis(2-chloroethyl)sulfide is a potent alkylating agent, which can interfere with several biological processes .


Physical and Chemical Properties Analysis

Bis(2-chloroethyl)sulfide is colorless if pure, but normally ranges from pale yellow to dark brown. It has a slight garlic or horseradish type odor . It has a density of 1.27 g/mL, a melting point of 14.45 °C, and begins to decompose at 217 °C . It is soluble in alcohols, ethers, hydrocarbons, and lipids, but has limited solubility in water .

Mechanism of Action

Compounds with the substituent S(CH2CH2X)2, where X = Cl or Br, are known as sulfur mustards. They are potent alkylating agents, which can interfere with several biological processes .

Safety and Hazards

Bis(2-chloroethyl)sulfide is flammable, toxic, vesicant, carcinogenic, and mutagenic . It poses significant occupational safety and health hazards .

Properties

IUPAC Name

4,5-bis(2-chloroethylsulfanyl)-1,3-dithiole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2S5/c8-1-3-11-5-6(12-4-2-9)14-7(10)13-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRXHTBVKQNVPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)SC1=C(SC(=S)S1)SCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445213
Record name 4,5-Bis[(2-chloroethyl)sulfanyl]-2H-1,3-dithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138682-23-2
Record name 4,5-Bis[(2-chloroethyl)sulfanyl]-2H-1,3-dithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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